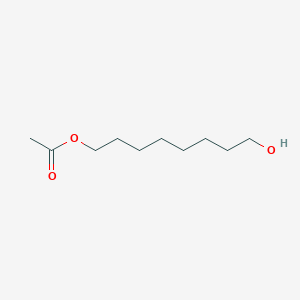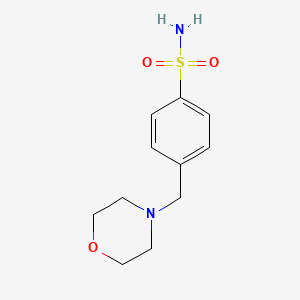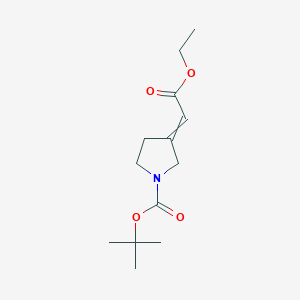
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloropurine, which is then subjected to nucleophilic substitution reactions to introduce the 2-fluorophenylmethyl and trifluoromethyl groups. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at specific positions on the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
Applications De Recherche Scientifique
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its antitumor and antiviral properties. .
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various substituted purines.
2-Fluoropurine: Known for its applications in medicinal chemistry.
6-Chloro-2-fluoropurine: Shares similar structural features and is used in similar research applications .
Uniqueness
The uniqueness of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine lies in the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research .
Propriétés
Numéro CAS |
122488-70-4 |
|---|---|
Formule moléculaire |
C13H7ClF4N4 |
Poids moléculaire |
330.67 g/mol |
Nom IUPAC |
6-chloro-9-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C13H7ClF4N4/c14-10-9-11(21-12(20-10)13(16,17)18)22(6-19-9)5-7-3-1-2-4-8(7)15/h1-4,6H,5H2 |
Clé InChI |
YOWCCHJCRYGTHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B8730935.png)


![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B8730964.png)


![6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one](/img/structure/B8730983.png)





